methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate
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Overview
Description
Typically, a description of a chemical compound includes its molecular formula, structural formula, and IUPAC name. It may also include information about the functional groups present in the molecule and its molecular weight .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Carbonyl Cyanide 3-Chlorophenylhydrazone
Scientific Field
Biochemistry and Cell Biology
Application Summary
Carbonyl cyanide 3-chlorophenylhydrazone is a widely used uncoupler of oxidative phosphorylation .
Experimental Procedure
This compound is typically used in biochemical research, where it’s added to mitochondria to disrupt the proton gradient across the inner mitochondrial membrane .
Results
The disruption of the proton gradient leads to the uncoupling of oxidative phosphorylation, which can be useful in studies of cellular respiration and energy production .
3-Chlorophenylmagnesium Bromide
Scientific Field
Organic Chemistry
Application Summary
3-Chlorophenylmagnesium bromide is involved in the synthesis of enantiopure 2-imidazolidinones .
Experimental Procedure
This compound reacts with 1,1’-DiBoc-2,2’-Biaziridine to produce enantiopure 2-imidazolidinones .
Results
The reaction results in the formation of enantiopure 2-imidazolidinones, which are important in the synthesis of various pharmaceuticals .
1-(3-Chlorophenyl)piperazine Dihydrochloride
Scientific Field
Pharmacology and Neuroscience
Application Summary
1-(3-Chlorophenyl)piperazine dihydrochloride is used in the study of the behavioral and neurochemical effects of cocaine .
Experimental Procedure
This compound is used in animal models to study the effects of serotonin 2C receptor (5-HT2CR) activation on the behavioral and neurochemical effects of cocaine .
Results
Pharmacological activation of the 5-HT2CR attenuates the behavioral and neurochemical effects of cocaine .
®-1-(3-Chlorophenyl)ethylamine
Scientific Field
Pharmaceutical Chemistry
Application Summary
®-1-(3-Chlorophenyl)ethylamine plays a very extensive role in making chirally optically active drugs and compounds .
Experimental Procedure
This compound is used as an intermediate in the synthesis of chirally optically active drugs and compounds .
Results
The use of ®-1-(3-Chlorophenyl)ethylamine results in the production of chirally optically active drugs and compounds .
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide
Application Summary
N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide is a versatile oxazole derivative .
Experimental Procedure
This compound is used in various research and development endeavors due to its unique blend of reactivity and selectivity .
Results
The use of N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide provides a valuable asset for research and development endeavors .
Safety And Hazards
properties
IUPAC Name |
methyl (E)-4-(3-chlorophenyl)-2-oxobut-3-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGHGCFUXGDZGK-AATRIKPKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=CC1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | |
CAS RN |
1112238-35-3 |
Source
|
Record name | methyl (3E)-4-(3-chlorophenyl)-2-oxobut-3-enoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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